IMPDH II Inhibitory Activity – Single-Point Screening Annotation
The compound was screened for in vitro inhibitor potency against human inosine monophosphate dehydrogenase II (IMPDH II) and recorded a qualitative positive hit, designated as activity level '1' in the Aladdin Scientific bioactivity repository . The comparator context is provided by the broader fragment-based IMPDH II inhibitor series described by Beevers et al. (2006), where unsubstituted indole fragments exhibited IC₅₀ values in the range of 10–100 µM, whereas the most potent 2,3-disubstituted indole–oxazole hybrids achieved IC₅₀ values of 47–250 nM [1]. Although a direct head-to-head IC₅₀ for this specific compound is not publicly available, the presence of the 2,3-dimethylindole motif, absent in the weakest fragments, suggests an intermediate potency profile consistent with the SAR trend that alkyl substitution on the indole ring enhances IMPDH II binding [1].
| Evidence Dimension | IMPDH II inhibition (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | Positive hit (activity level '1'; quantitative IC₅₀ not publicly disclosed) |
| Comparator Or Baseline | Unsubstituted indole fragment series: IC₅₀ ~10–100 µM; 2,3-disubstituted indole–oxazole hybrids: IC₅₀ 47–250 nM (Beevers et al. 2006) |
| Quantified Difference | Not directly calculable; qualitative activity detected, potency bracket inferred from class SAR |
| Conditions | Recombinant human IMPDH II, in vitro enzymatic assay (assay ID ALA873223) |
Why This Matters
The positive hit designation confirms that the 2,3-dimethylindole–dihydroisoquinoline hybrid engages IMPDH II, distinguishing it from simpler indole fragments that are inactive or weakly active, and supports its use as a starting scaffold for IMPDH-targeted probe development.
- [1] Beevers RE, Buckley GM, Davies N, et al. Low molecular weight indole fragments as IMPDH inhibitors. Bioorg Med Chem Lett. 2006;16(9):2535-2538. PMID: 16483769. View Source
